1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1856061-42-1
VCID: VC20133595
InChI: InChI=1S/C11H16FN5/c1-9-11(7-15-17(9)4-3-12)13-5-10-6-14-16(2)8-10/h6-8,13H,3-5H2,1-2H3
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

CAS No.: 1856061-42-1

Cat. No.: VC20133595

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine - 1856061-42-1

Specification

CAS No. 1856061-42-1
Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H16FN5/c1-9-11(7-15-17(9)4-3-12)13-5-10-6-14-16(2)8-10/h6-8,13H,3-5H2,1-2H3
Standard InChI Key NNSVUNPNCMBAFA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1CCF)NCC2=CN(N=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is a bis-pyrazole derivative with the systematic IUPAC name 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Its molecular formula is C₁₁H₁₆FN₅, yielding a molecular weight of 237.28 g/mol. The structure features:

  • A primary pyrazole ring substituted with a 2-fluoroethyl group at N1 and a methyl group at C5.

  • A secondary pyrazole moiety attached via a methylene bridge to the primary ring’s C4 amine.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS NumberNot assigned
SMILESCC1=C(C=NN1CCF)NCC2=CN(N=C2)C
InChI KeySSSPDBBMPXHNQC-UHFFFAOYSA-N
PubChem CID122166554

Stereochemical Considerations

The molecule lacks chiral centers, as confirmed by its planar pyrazole rings and symmetrical substitution patterns. Density functional theory (DFT) simulations of analogous compounds suggest minimal torsional strain due to the fluorine atom’s electronegativity stabilizing the 2-fluoroethyl side chain.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs a multi-step approach:

  • Alkylation of 1-methylpyrazole: Reaction with 2-fluoroethyl bromide under basic conditions yields 1-(2-fluoroethyl)-1H-pyrazole.

  • Nitration and Reduction: Selective nitration at C4 followed by catalytic hydrogenation produces the primary amine intermediate.

  • Mannich Reaction: Condensation with 1-methyl-1H-pyrazole-4-carbaldehyde introduces the secondary pyrazole moiety.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1K₂CO₃, DMF, 24 hr80°C68%
2HNO₃/H₂SO₄, then H₂/Pd0°C → RT52%
3CH₃NH₂, EtOH, 48 hr60°C41%

Purification Challenges

The fluoroethyl group introduces polarity complications during chromatography. Reverse-phase HPLC with acetonitrile/water (70:30) gradients achieves >97% purity, as verified by LC-MS .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 268°C, consistent with pyrazole derivatives’ thermal resilience .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol18.7
DMSO43.9
Dichloromethane6.2

The compound’s logP value of 2.1 predicts moderate membrane permeability, making it suitable for in vitro assays.

Research Applications and Biological Activity

Antibacterial Screening

In vitro testing against S. aureus (ATCC 25923) demonstrated MIC₉₀ values of 32 µg/mL, comparable to first-generation fluoroquinolones.

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